2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid
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Overview
Description
2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a Boc-protected azetidine ring attached to a phenylpropanoic acid moiety. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which is then protected with a Boc group. The phenylpropanoic acid moiety is introduced through a series of reactions, including alkylation and esterification. The final step involves the deprotection of the Boc group under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic or basic conditions can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl ring can yield quinones, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid involves its interaction with specific molecular targets. The Boc-protected azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylpropanoic acid moiety can also participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(1-Boc-3-azetidinyl)phenyl]acetic Acid
- 2-[4-(1-Boc-3-azetidinyl)phenyl]butanoic Acid
- 2-[4-(1-Boc-3-azetidinyl)phenyl]pentanoic Acid
Uniqueness
2-[4-(1-Boc-3-azetidinyl)phenyl]propanoic Acid is unique due to its specific structure, which combines the Boc-protected azetidine ring with a phenylpropanoic acid moiety. This unique combination allows for specific interactions with biological targets and provides distinct chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H23NO4 |
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Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-[4-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C17H23NO4/c1-11(15(19)20)12-5-7-13(8-6-12)14-9-18(10-14)16(21)22-17(2,3)4/h5-8,11,14H,9-10H2,1-4H3,(H,19,20) |
InChI Key |
OTNGNAICLSXGHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2CN(C2)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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